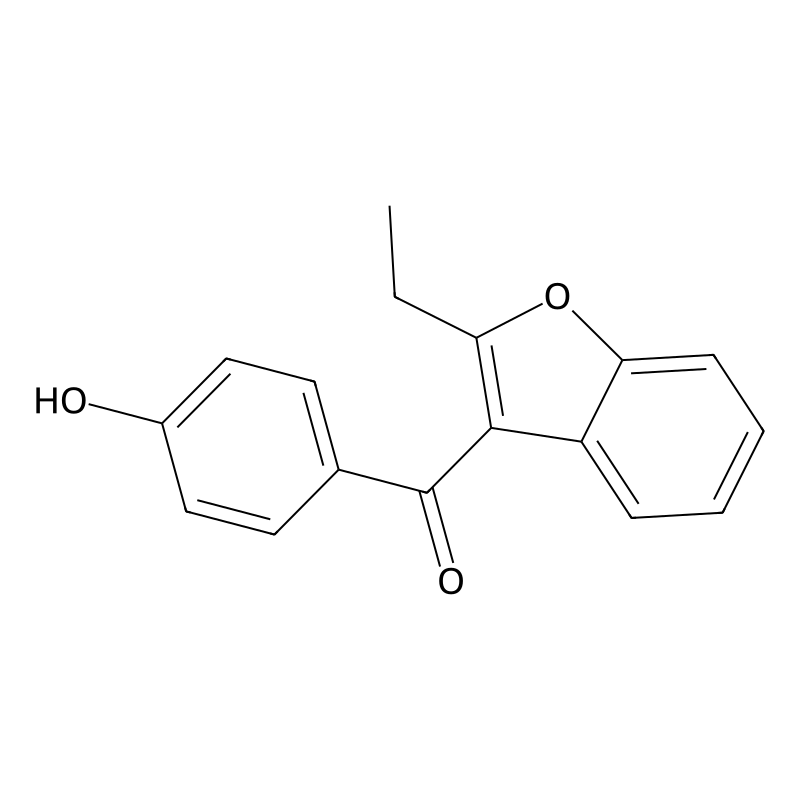

Benzarone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Detailed Mechanisms & Experimental Evidence

Mechanisms of Hepatotoxicity

Benzarone's hepatotoxicity is primarily driven by its severe impact on mitochondrial function, a mechanism it shares with drugs like amiodarone and benzbromarone [1].

- Experimental Model: Key findings were demonstrated in isolated rat hepatocytes and isolated rat liver mitochondria [1].

- Key Protocols and Outcomes:

- Mitochondrial Membrane Potential (ΔΨm): Measured in isolated rat hepatocytes. This compound (20 μmol/L) decreased the mitochondrial membrane potential by 54% [1].

- Oxidative Phosphorylation: Assessed in isolated rat liver mitochondria using glutamate as a substrate. This compound uncoupled oxidative phosphorylation and decreased the respiratory control ratio (RCR) [1].

- Mitochondrial Beta-Oxidation: this compound (100 μmol/L) strongly inhibited fatty acid beta-oxidation by 87% [1].

- Reactive Oxygen Species (ROS) and Apoptosis: At 100 μmol/L, this compound increased ROS production, induced mitochondrial cytochrome c leakage in HepG2 cells, and led to apoptosis and necrosis in isolated rat hepatocytes [1].

The following diagram illustrates the cascade of mitochondrial events leading to hepatocyte death:

Diagram of this compound-induced hepatotoxicity via mitochondrial dysfunction.

Therapeutic Mechanism in Oncology

This compound serves as a foundational chemical structure for developing allosteric inhibitors of the Eyes Absent (EYA) phosphatases, which are promising targets in cancer therapy [2] [3].

- Experimental Model: Research involved in vitro assays with SHH-MB cells, in vivo testing in genetically engineered mouse models of SHH medulloblastoma, and enzymatic assays to measure EYA1 phosphatase inhibition [2] [3].

- Key Protocols and Outcomes:

- Derivative Synthesis: A panel of 35 this compound derivatives was synthesized. Compound DS-1-38 (DS38) was identified as the most promising candidate [2] [3].

- Phosphatase Assay: The inhibitory effect of DS38 on the tyrosine phosphatase activity of the EYA1 protein was confirmed using in vitro phosphatase assays [2] [3].

- Cell-Based and In Vivo Efficacy: DS38 inhibited SHH-MB growth in vitro. In mouse models, it exhibited excellent brain penetrance, suppressed tumor growth, and increased the lifespan of mice by over 40% [2] [3].

The workflow for developing and testing this compound-derived EYA inhibitors is summarized below:

Workflow for developing this compound-derived EYA inhibitors for SHH-medulloblastoma.

Key Experimental Protocols Summarized

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies.

| Objective | Recommended Model / Assay | Critical Readouts |

|---|

| Assess Mitochondrial Toxicity [1] | • Isolated rat liver mitochondria • Isolated rat hepatocytes • HepG2 cell line | • Membrane potential (ΔΨm) • State 3 respiration & RCR • Beta-oxidation rate • LDH release (necrosis) • Caspase activation (apoptosis) | | Evaluate EYA Phosphatase Inhibition [2] [3] | • In vitro phosphatase activity assay (using recombinant EYA protein) • SHH-MB cell lines (mouse & human) • Genetically engineered SHH-MB mouse models | • IC50 for phosphatase inhibition • Cell proliferation (IC50) • Tumor volume in vivo • Animal survival curve | | Modify Structure to Reduce Toxicity [4] | • Mouse hepatocytes (CYP-induced) • hURAT1-expressing HEK293 cells | • LDH release (cytotoxicity) • Inhibition of uric acid uptake |

Future Research Directions

The research on this compound highlights clear paths for future investigation:

- Toxicity Mitigation: The success in creating benzbromarone derivatives with moved hydroxy groups to avoid metabolic activation while retaining target inhibition is a validated strategy that can be applied to this compound [4].

- Therapeutic Expansion: The efficacy of DS-1-38 against SHH-medulloblastoma suggests EYA inhibitors could be explored in other cancers where EYA proteins are overexpressed, such as glioblastoma, breast, and ovarian cancers [3].

- Mechanistic Deep Dive: Further work could elucidate the precise structure of the this compound-EYA allosteric binding site and how phosphatase inhibition specifically modulates the SHH signaling pathway.

References

- 1. Mechanisms of this compound and benzbromarone-induced ... [pubmed.ncbi.nlm.nih.gov]

- 2. A this compound Derivative Inhibits EYA to Suppress Tumor ... [pubmed.ncbi.nlm.nih.gov]

- 3. A this compound derivative inhibits EYA to suppress tumor growth ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel benzbromarone derivatives designed to ... [sciencedirect.com]

Comprehensive Technical Review: Benzarone as an EYA Inhibitor in Anticancer Research

Introduction to EYA Proteins and Their Role in Cancer

The Eyes Absent (EYA) family of proteins represents a unique class of dual-function enzymes that have emerged as promising therapeutic targets in oncology. Comprising four members (EYA1-4) in humans, these proteins are distinguished by their unusual biochemical properties—they function both as transcriptional co-activators and as tyrosine phosphatases,

Unlike classical protein tyrosine phosphatases that utilize a cysteine residue in their catalytic mechanism, EYA proteins belong to the haloacid dehalogenase (HAD) superfamily and employ an aspartate residue as a nucleophile, making them topologically distinct and potentially more druggable targets. The EYA proteins are normally expressed during embryonic development but are typically downregulated in most adult tissues after development is complete. However, re-expression or overexpression of EYA family members has been documented across various cancer types, where they promote critical oncogenic processes including cell proliferation, angiogenesis, DNA damage repair, metastasis, and resistance to therapy.

Benzarone and Its Identification as an EYA Inhibitor

Discovery and Chemical Profile

This compound and its derivative benzbromarone were initially developed as uricosuric agents for the treatment of gout. Through experimental screening of compound libraries, these molecules were serendipitously identified as potent allosteric inhibitors of EYA tyrosine phosphatase activity. This compound specifically targets the EYA phosphatase domain through an allosteric mechanism, exhibiting notable selectivity for EYA proteins over representative classical protein tyrosine phosphatases like PTP1B. This selectivity profile represents a significant advantage, as achieving specificity among phosphatases has traditionally been challenging in drug development.

Structural Derivatives and Optimization

Recent medicinal chemistry efforts have focused on optimizing the this compound scaffold to enhance potency and drug-like properties. Researchers have developed multiple series of this compound derivatives, with one study generating 35 novel compounds based on the this compound structure. Among these derivatives, DS-1-38 has emerged as a particularly promising candidate, demonstrating enhanced inhibitory characteristics against EYA1 and robust antitumor activity in models of Sonic Hedgehog (SHH) medulloblastoma. Additional research has expanded this chemical space further, with another study developing 60 novel this compound derivatives to optimize EYA inhibitory activity and anticancer efficacy [1].

Table 1: Key this compound-Derived EYA Inhibitors in Development

| Compound | Target EYA | Key Characteristics | Experimental Evidence | Current Status |

|---|---|---|---|---|

| This compound (Parent) | EYA1-4 | Allosteric inhibitor, good selectivity | Inhibition of angiogenesis, endothelial cell motility | Repurposed candidate |

| Benzbromarone | EYA1-4 | Similar potency to this compound | Anti-angiogenic effects in zebrafish | Repurposed candidate |

| DS-1-38 | EYA1 | Enhanced inhibitory properties | SHH-MB growth inhibition, brain penetrance | Preclinical development |

| Multiple other derivatives | EYA1-4 | Structure-activity relationship studies | SHH pathway interruption, tumor growth inhibition | Early research phase |

Molecular Mechanisms of Action in Cancer

Inhibition of SHH Signaling in Medulloblastoma

One of the most characterized anticancer mechanisms of this compound derivatives involves their activity against SHH-subtype medulloblastoma (SHH-MB), an aggressive pediatric brain tumor. Approximately 30% of medulloblastomas are driven by gain-of-function genetic lesions in the Sonic Hedgehog (SHH) signaling pathway. EYA1 is critically involved in the tumorigenesis and proliferation of SHH-MB, with single-cell sequencing demonstrating that EYA1 is expressed in virtually every cancer cell in this subtype. The this compound derivative DS-1-38 functions as an EYA antagonist that directly opposes SHH signaling, leading to inhibition of SHH-MB growth in both in vitro and in vivo models. Importantly, DS-1-38 demonstrates excellent brain penetrance, a crucial characteristic for treating brain tumors, and significantly increases the lifespan of genetically engineered mice predisposed to fatal SHH-MB [2] [3].

Impairment of DNA Damage Repair

EYA proteins play a significant role in the cellular response to DNA damage, particularly through their interaction with the histone variant H2AX. EYA proteins dephosphorylate H2AX at tyrosine 142 (Y142), which is required for the assembly of functional DNA damage repair complexes and cell survival under genotoxic stress. Cancer cells often exploit this mechanism to resist DNA-damaging therapies. This compound inhibits EYA's tyrosine phosphatase activity, thereby preventing H2AX dephosphorylation at Y142 and impairing DNA repair complex assembly. This leads to increased sensitivity to DNA-damaging agents and reduced survival of cancer cells under genotoxic stress, as demonstrated in pulmonary arterial smooth muscle cells from patients with pulmonary arterial hypertension, which share cancer-like characteristics [4].

Regulation of PLK1 and Mitotic Progression

Recent research has identified a novel mechanism through which EYA inhibition affects cancer cell proliferation. EYA4 and EYA1 interact with and dephosphorylate Polo-like kinase 1 (PLK1) at Y445, a residue within polo-box 1 of PLK1. This dephosphorylation is required for centrosome maturation, PLK1 localization to centrosomes, and polo-box domain dependent interactions between PLK1 and PLK1-activation complexes. Depletion of EYA4 or EYA1, or chemical inhibition of EYA phosphatase activity, dramatically reduces PLK1 activation, causing mitotic defects and cell death in cancer cells. This mechanism reveals how EYA inhibitors can disrupt cell cycle progression in rapidly dividing tumor cells [5].

Schematic representation of this compound's multifaceted anticancer mechanisms through EYA inhibition

Anti-angiogenic Effects

The tyrosine phosphatase activity of EYA proteins is pro-angiogenic and contributes to tumor vascularization. EYA3 is expressed in vascular endothelial cells, and its depletion inhibits transwell migration as well as Matrigel-induced tube formation. This compound and benzbromarone inhibit the motility of endothelial cells and attenuate tubulogenesis in matrigel and sprouting angiogenesis in the ex vivo aortic ring assay in a dose-dependent manner. The anti-angiogenic effect of these inhibitors has been demonstrated in vivo, where treatment of zebrafish embryos led to significant and dose-dependent defects in the developing vasculature. This anti-angiogenic activity provides an additional mechanism through which this compound derivatives can inhibit tumor growth and progression [6].

Experimental Evidence and Efficacy Data

In Vitro and In Vivo Efficacy

The anticancer potential of this compound and its derivatives has been evaluated across multiple in vitro and in vivo cancer models. In SHH-medulloblastoma, the this compound derivative DS-1-38 has demonstrated potent tumor growth inhibition in preclinical models. The compound showed efficacy in increasing the lifespan of genetically engineered mice predisposed to fatal SHH-MB by more than 40%, indicating significant therapeutic potential. Beyond brain tumors, this compound has also shown efficacy in reversing vascular remodeling in a rat model of angio-obliterative pulmonary hypertension, a condition that shares cancer-like characteristics of excessive cell proliferation and apoptosis resistance [2] [4].

Table 2: Experimental Efficacy of this compound and Derivatives in Disease Models

| Disease Model | Compound Tested | Key Findings | Proposed Mechanism |

|---|---|---|---|

| SHH-medulloblastoma | DS-1-38 | 40+% lifespan extension in mice; excellent brain penetrance | EYA1 inhibition; SHH pathway disruption |

| Pulmonary arterial hypertension | This compound | Substantial reversal of vascular remodeling; reduced RVSP and RV hypertrophy | EYA3 phosphatase inhibition; impaired DNA damage repair |

| Endothelial cell models | This compound, Benzbromarone | Inhibition of transwell migration and tube formation; zebrafish vascular defects | Anti-angiogenic through EYA tyrosine phosphatase inhibition |

| Breast cancer models | This compound derivatives | Inhibition of cell motility and invasion | Disruption of EYA-SIX transcriptional activity |

| Various cancer cell lines | Multiple derivatives | Reduced PLK1 activation; mitotic defects; increased apoptosis | EYA-PLK1 interaction disruption; impaired centrosome maturation |

Pharmacological Properties

This compound derivatives demonstrate favorable pharmacological properties for therapeutic development. DS-1-38 exhibits excellent brain penetrance, a critical characteristic for treating brain tumors like medulloblastoma. The compounds generally show good selectivity for EYA proteins over classical protein tyrosine phosphatases, reducing the likelihood of off-target effects. This compound itself has a known safety profile from its previous clinical use as a uricosuric agent, potentially facilitating repurposing for oncology indications. However, comprehensive pharmacokinetic and toxicological studies of the newer derivatives are still needed to fully characterize their therapeutic potential [2] [6].

Experimental Protocols and Methodologies

EYA Phosphatase Activity Assay

The tyrosine phosphatase activity of EYA proteins is typically measured using colorimetric or fluorometric assays with artificial substrates. The standard protocol involves:

- Recombinant EYA protein purification: Full-length EYA proteins or their catalytic domains (residues 223-510 for EYA3) are expressed and purified using affinity chromatography.

- Substrate incubation: The enzymatic reaction is performed using p-nitrophenylphosphate (pNPP) as a substrate in appropriate buffer conditions (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂).

- Inhibitor testing: Compounds are tested at varying concentrations (typically 1-500 μM) to determine IC₅₀ values.

- Detection and quantification: The reaction is monitored by measuring absorbance at 405 nm for pNPP hydrolysis or using fluorescent substrates for increased sensitivity.

- Data analysis: Dose-response curves are generated to calculate inhibitor potency, and selectivity is assessed against other phosphatases like PTP1B [6].

Cell-Based Efficacy Assessment

Evaluation of this compound derivatives in cancer cell models involves multiple complementary approaches:

- Cell viability assays: Standard assays such as WST-8 or MTT are used to determine compound effects on cell metabolic activity and proliferation.

- Migration and invasion assays: Modified Boyden chamber (transwell) assays assess the impact of EYA inhibition on single-cell motility and invasiveness.

- Tube formation assays: For angiogenesis assessment, endothelial cells are seeded on Matrigel and monitored for capillary-like structure formation.

- Gene expression analysis: siRNA-mediated knockdown of specific EYA isoforms (e.g., EYA3) validates target specificity and biological effects.

- DNA damage response assessment: Immunofluorescence staining for γ-H2AX foci and COMET assays evaluate DNA damage and repair capacity [6] [4].

In Vivo Therapeutic Evaluation

Preclinical evaluation of this compound derivatives in animal models follows established protocols:

- SHH-medulloblastoma models: Genetically engineered mice (e.g., SmoM2, Atoh-Cretg/0) that develop spontaneous SHH-MB are treated with compounds via appropriate routes.

- Dosing regimens: Compounds are typically administered every 3 days for several weeks, with monitoring of tumor growth and animal survival.

- Blood-brain barrier penetration: Brain and plasma concentrations are measured to confirm CNS exposure.

- Histopathological analysis: Tumor tissues are examined for proliferation markers (Ki-67), apoptosis (TUNEL staining), and pathway modulation.

- Safety assessment: Animal body weight, behavior, and organ toxicity are monitored throughout the studies [2] [3].

Experimental workflow for evaluating this compound derivatives as EYA-targeted anticancer agents

Therapeutic Potential and Clinical Development

Cancer Type Specificity

This compound-derived EYA inhibitors show particular promise for specific cancer subtypes. SHH-medulloblastoma represents a primary indication where EYA1 plays a critical role in tumorigenesis and proliferation. Additionally, cancers with elevated EYA expression—including breast, ovarian, glioblastoma, leukemia, and Wilms' tumor—may be susceptible to these inhibitors. The association of EYA overexpression with cancer progression and metastasis in multiple tumor types suggests broad therapeutic potential. The unique dependency of certain cancers on EYA phosphatase activity for DNA damage adaptation further defines potential responsive populations [2] [7].

Combination Therapy Strategies

EYA inhibitors may demonstrate enhanced efficacy when combined with established cancer therapies:

- With DNA-damaging agents: this compound derivatives may sensitize cancer cells to radiotherapy and chemotherapeutic drugs by impairing DNA damage repair mechanisms.

- With targeted therapies: In SHH-medulloblastoma, EYA inhibitors could complement SMO antagonists and help overcome resistance to these agents.

- With anti-angiogenics: The anti-angiogenic properties of this compound derivatives may enhance the activity of VEGF pathway inhibitors.

- With immunotherapies: Preliminary evidence suggests EYA proteins may influence the tumor microenvironment, potentially creating opportunities for combination with immune checkpoint inhibitors [8] [4].

Clinical Development Considerations

Several factors support the clinical development potential of this compound-derived EYA inhibitors:

- Novel mechanism of action: Targeting the unique aspartate-based phosphatase activity of EYA proteins provides a distinctive approach that may overcome limitations of conventional phosphatase inhibitors.

- Favorable selectivity profile: The allosteric inhibition mechanism and structural distinction from classical PTPs reduce the likelihood of off-target effects.

- Brain penetrance: Demonstrated CNS penetration of derivatives like DS-1-38 enables application in brain tumors and CNS metastases.

- Repurposing potential: The established safety profile of this compound from previous non-oncological use may accelerate early clinical development.

However, challenges remain in optimizing pharmacokinetic properties, establishing predictive biomarkers for patient selection, and determining optimal combination strategies with existing therapies.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of targeted anticancer agents that inhibit the unique tyrosine phosphatase activity of EYA proteins. Through multifaceted mechanisms including SHH pathway disruption, impairment of DNA damage repair, inhibition of angiogenesis, and disruption of mitotic regulation, these compounds demonstrate significant efficacy in preclinical cancer models. The ongoing optimization of this compound derivatives continues to yield improved compounds with enhanced potency and favorable pharmacological properties.

Future research directions should focus on:

- Elucidating additional EYA substrates and mechanisms in different cancer contexts

- Developing biomarkers to identify EYA-dependent tumors most likely to respond to therapy

- Exploring rational combination therapies with conventional and targeted agents

- Advancing lead compounds through IND-enabling studies and early-phase clinical trials

References

- 1. EPCT-17. DEVELOPING EYA PHOSPHATASE ... [pmc.ncbi.nlm.nih.gov]

- 2. A this compound Derivative Inhibits EYA to Suppress Tumor ... [pubmed.ncbi.nlm.nih.gov]

- 3. A this compound derivative inhibits EYA to suppress tumor growth ... [pmc.ncbi.nlm.nih.gov]

- 4. The EYA3 tyrosine phosphatase activity promotes ... [nature.com]

- 5. The Eyes Absent family members EYA4 and EYA1 promote ... [pmc.ncbi.nlm.nih.gov]

- 6. The EYA Tyrosine Phosphatase Activity Is Pro-Angiogenic and ... [journals.plos.org]

- 7. All eyes on Eya: A unique transcriptional co-activator and ... [sciencedirect.com]

- 8. Novel cancer treatment paradigm targeting hypoxia-induced ... [jeccr.biomedcentral.com]

Benzarone URAT1 inhibitor mechanism

Structural Mechanism of Inhibition

Benzbromarone (BBR) inhibits URAT1 by binding directly to its central cavity in the inward-open state, thereby physically blocking the conformational changes necessary for urate transport [1] [2].

- Binding Conformation: Cryo-EM structures show that BBR binds to an inward-facing conformation of URAT1. This binding stabilizes the transporter in this state and prevents the transition to an outward-facing state, which is required for the normal urate reabsorption cycle [2].

- Binding Site and Key Interactions: The binding pocket for BBR is primarily formed by transmembrane helices 1, 2, 4, 5, 7, 10, and 11 [1]. The interaction is characterized by numerous hydrophobic contacts with residues such as M214, F360, F365, and F449. A crucial electrostatic interaction is also formed between the drug and residue R477 [1]. Mutagenesis studies confirm that altering these residues (e.g., R477A) significantly reduces URAT1 activity [1].

- Mode of Inhibition: Functional uptake assays demonstrate that benzbromarone acts as a non-competitive inhibitor of uric acid uptake [2]. This means that BBR can bind to URAT1 regardless of whether the substrate (urate) is bound, and it does not compete for the exact same substrate-binding site. This is consistent with its mechanism of stabilizing an inactive transporter conformation [2].

The diagram below illustrates this inhibitory mechanism and the conformational states of URAT1.

Diagram of URAT1 inhibition by benzbromarone via stabilization of the inward-open state.

Key Experimental Data

The following tables summarize critical quantitative data and methodological details from the foundational studies.

Table 1: Key Residues in URAT1 for Urate and Benzbromarone Binding [1]

| Residue | Location | Role in Urate/Benzbromarone Binding | Functional Impact of Mutation |

|---|---|---|---|

| R477 | TM11 | Forms crucial electrostatic interaction | R477A mutation significantly reduces URAT1 activity |

| M214 | TM4 | Hydrophobic interaction | M214A mutation results in >70% loss of function |

| F360 | TM7 | Hydrophobic interaction | F360A mutation results in >70% loss of function |

| F365 | TM7 | Hydrophobic interaction; confers higher urate affinity | F365A mutation results in >70% loss of function |

| F449 | TM10 | Hydrophobic interaction | F449A mutation results in >70% loss of function |

Table 2: Experimental Details from cryo-EM Structural Studies [1] [2] [3]

| Parameter | Study 1 (Rat homolog, URAT1EM) [1] | Study 2 (Human consensus, URAT1CS) [2] [3] |

|---|---|---|

| Protein Construct | Double-mutant (N35S, Y365F) rat URAT1 | Consensus-mutated human URAT1 (91% identity to wild-type) |

| Reported Resolution | 3.5 Å (Benzbromarone complex) | 3.00 Å (Benzbromarone complex) |

| Inhibitors Studied | Benzbromarone, Lesinurad, Verinurad, Sulfinpyrazone | Benzbromarone, Lesinurad, TD-3 |

| Key Finding | Drugs stabilize inward-facing state, block conformational transitions. | Inhibitors bind selectively to inward-open states; non-competitive inhibition. |

Core Experimental Protocols

The structural and functional insights are derived from a combination of techniques. Here are the detailed methodologies for the key experiments cited.

Cryo-Electron Microscopy (cryo-EM) for Structure Determination

This protocol is used to determine the high-resolution 3D structure of the URAT1-benzbromarone complex [1] [2] [3].

Protein Expression and Purification:

- A recombinant URAT1 protein (e.g., the double-mutant rat homolog URAT1EM or the consensus human URAT1CS) is expressed in a mammalian cell line like HEK293.

- The protein is solubilized from cell membranes using detergents and purified via affinity and size-exclusion chromatography (SEC) to obtain a homogeneous, monodisperse sample. A symmetric SEC profile confirms sample quality [1].

Sample Preparation and Grid Vitrification:

- The purified protein is incubated with benzbromarone (e.g., 1 mM) during the final stages of purification.

- A small aliquot of the protein-inhibitor complex is applied to a cryo-EM grid, blotted to remove excess liquid, and rapidly plunged into liquid ethane to vitrify the sample in a thin layer of amorphous ice.

Data Collection and Processing:

- The vitrified grid is imaged in a cryo-electron microscope operated at 300 kV. Thousands of micrograph movies are collected automatically.

- Software: Relion, CryoSPARC, or similar.

- Individual protein particles are picked from the micrographs and subjected to 2D classification to remove junk particles.

- Selected particles are used for 3D initial model generation and subsequent high-resolution 3D refinement.

- The final 3D reconstruction (cryo-EM map) is generated at a resolution of ~3.0 Å, allowing for atomic model building of URAT1 with benzbromarone docked into the clear electron density within the central cavity [2] [3].

Cell-Based Uptake Assay for Functional Characterization

This protocol is used to measure URAT1 transport activity and the inhibitory potency (IC₅₀) of benzbromarone [1] [2] [4].

Cell Culture and Transfection:

- HEK293T cells are cultured and transiently transfected with a plasmid vector containing the gene for human URAT1 (or a suitable mutant). A control group is transfected with an empty vector.

Uptake Experiment:

- 24-48 hours post-transfection, cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

- For inhibition assays, cells are pre-incubated with varying concentrations of benzbromarone (e.g., from nanomolar to hundreds of micromolar) for a short period (e.g., 5-15 minutes).

- The assay is initiated by adding a solution containing radiolabeled [¹⁴C]-uric acid. After a defined uptake period (e.g., 10 minutes), the solution is aspirated, and cells are washed multiple times with ice-cold buffer to terminate uptake.

Quantification and Analysis:

- Cells are lysed, and the accumulated radioactivity is quantified using a liquid scintillation counter.

- Urate uptake in vector-control cells is subtracted to account for background transport.

- Uptake in the presence of benzbromarone is expressed as a percentage of the uptake in untreated URAT1-transfected cells (control).

- The concentration-response data is fitted with a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀) [4].

Therapeutic Context and Drug Development

Understanding this mechanism provides a clear path for designing improved therapies.

- Overcoming Current Limitations: Clinically available URAT1 inhibitors, including benzbromarone, can have side effects such as hepatotoxicity [1] [5]. The detailed structural knowledge of the binding site enables the rational design of new inhibitors that retain high potency while improving specificity to reduce off-target effects [1] [2].

- Informing Combination Therapy: As a non-competitive inhibitor, benzbromarone's effect is independent of urate concentration. This mechanistic insight supports its use in combination with xanthine oxidase inhibitors (like allopurinol or febuxostat), which work by reducing urate production, providing a synergistic approach to lowering serum uric acid [4].

References

- 1. Molecular mechanism of drug inhibition of URAT 1 [nature.com]

- 2. Molecular basis of the urate transporter URAT1 inhibition ... [nature.com]

- 3. Molecular basis of the urate transporter URAT1 inhibition by ... [pmc.ncbi.nlm.nih.gov]

- 4. Lesinurad, a novel, oral compound for gout, acts to decrease serum... [arthritis-research.biomedcentral.com]

- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors ... [pmc.ncbi.nlm.nih.gov]

Benzarone Metabolism and Pharmacological Profile

The table below summarizes the key available data on benzarone's metabolic fate and its primary biological targets.

| Aspect | Findings in Humans | Comparative Findings (Rat & Dog) |

|---|---|---|

| Absorption | Well-absorbed after an oral dose [1] | Well-absorbed [1] |

| Excretion | Mean of 73% in urine, 19% in faeces [1] | >80% in faeces [1] |

| Key Metabolic Process | Extensive pre-conjugation hydroxylation (≥70% of absorbed dose); primarily in the benzofuran ring and/or the ethyl side-chain [1] | Extensive direct conjugation (≥70% of absorbed dose) with limited hydroxylation [1] |

| Principal Urinary Metabolite | Conjugate(s) of 1-hydroxylated ethyl side-chain derivative (mean 26% dose) [1] | Information not specified in available search results |

| Unchanged Drug in Plasma | Not detected (<25 ng/mL) even after a 400 mg dose [1] | Information not specified in available search results |

| Conjugated Drug in Plasma | Detected, accounting for ~10% of peak plasma 14C concentration [1] | Detected, accounting for ~50% of peak plasma 14C concentration in dogs [1] |

| Protein Binding | >99% (in vitro) [1] | >96% (total 14C, ex vivo in dogs) [1] |

| Primary Molecular Target | Potent inhibitor of human URAT1 (IC50 = 2.8 μM) [2] | Information not specified in available search results |

A critical safety consideration is this compound's potential for severe drug-induced liver injury (DILI), which has led to market withdrawals in some regions [3] [4]. While the exact mechanism is not fully defined for this compound, research on its structural analog, benzbromarone, provides clues. In obese subjects or those with pre-existing NAFLD, diminished hepatic metabolic capacity can lead to prolonged retention of these drugs, resulting in chronic activation of PPARγ signaling. This sustained agonism exacerbates hepatic lipid accumulation, ultimately triggering liver injury [3].

Experimental Protocols for Key Analyses

For researchers aiming to investigate the metabolism and effects of this compound or similar compounds, here are methodologies from the reviewed literature.

Protocol 1: Investigating Metabolic Stability and Metabolite Profiling

This approach is based on the foundational human metabolic study [1].

- 1. Dosing and Sample Collection: Administer a radiolabeled compound (e.g., 14C-benzarone) to human subjects. Collect plasma, urine, and fecal samples at predetermined time points over a period sufficient to capture excretion (e.g., up to 48-72 hours).

- 2. Sample Processing: Centrifuge blood to obtain plasma. Pool urine and fecal samples as needed. Determine total radioactivity in each sample using liquid scintillation counting to establish mass balance and excretion patterns.

- 3. Metabolite Profiling via HPLC: Extract metabolites from plasma, urine, and fecal samples using appropriate solvents (e.g., solid-phase extraction). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radiometric detector (for radiolabeled compounds) or mass spectrometry (LC-MS/MS). Compare retention times and mass spectra to synthetic standards to identify metabolite structures.

- 4. Protein Binding Assessment: Determine the extent of plasma protein binding using techniques like equilibrium dialysis or ultrafiltration spiked with the drug, followed by quantification of the free fraction.

Protocol 2: Evaluating Lipid Accumulation and Steatosis in Cellular Models

This protocol is adapted from studies on the closely related drug benzbromarone [3].

- 1. Cell Culture and Treatment: Culture primary hepatocytes or a relevant hepatocyte cell line (e.g., HepG2). Treat cells with non-cytotoxic concentrations of this compound (e.g., 15-30 µM) in the presence or absence of a lipid source like oleic acid (OA, 0.2 mM) to induce steatosis. Include vehicle controls.

- 2. Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT, LDH release) to ensure chosen concentrations do not compromise cell viability.

- 3. Lipid Accumulation Quantification and Visualization:

- Quantification: Extract intracellular lipids and quantify triglyceride concentration using a commercial enzymatic assay kit.

- Visualization: Fix cells and stain neutral lipids with BODIPY 493/503 dye. Use fluorescence microscopy to visualize and quantify lipid droplets. Counterstain nuclei with DAPI for context.

- 4. Transcriptomic Analysis (RNA-Seq): Extract total RNA from treated and control cells. Prepare libraries and perform high-throughput RNA sequencing. Analyze differentially expressed genes (DEGs) and conduct pathway enrichment analysis (e.g., KEGG, GSEA) to identify affected signaling pathways like PPAR.

Visualizing the Metabolic and Toxicity Pathway

The following diagram synthesizes the available information on this compound's metabolism and its proposed mechanism of hepatotoxicity, particularly in susceptible individuals.

Summary of this compound's human metabolic fate and proposed hepatotoxicity mechanism.

Key Research Implications

The available data suggests several critical areas for further investigation:

- Metabolic Pathway Enzymology: Specific cytochrome P450 (CYP) enzymes responsible for this compound's hydroxylation in humans need identification.

- Modern Metabolite Profiling: Earlier HPLC findings should be confirmed and expanded using contemporary high-resolution mass spectrometry.

- Direct Hepatotoxicity Evidence: Most mechanistic data on PPARγ-driven steatosis comes from benzbromarone studies; direct confirmation for this compound is required.

References

- 1. fate of the thrombolytic agent Metabolic in man... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. | OAT | TargetMol this compound [targetmol.com]

- 3. Slow Metabolism–Driven Amplification of Hepatic PPARγ ... [pmc.ncbi.nlm.nih.gov]

- 4. | CAS 1477-19-6 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

Core Physicochemical Properties of Benzarone

The table below summarizes the key data available for benzarone:

| Property | Value | Conditions / Notes |

|---|---|---|

| pKa | 7.68 ± 0.15 | Predicted value [1] [2]. |

| Melting Point | 124.0 to 128.0 °C | Experimental range (specification) [3] [4]. |

| 126 °C | Reference value [3] [4]. | |

| 124.3 °C | Literature value [1] [2]. | |

| Molecular Formula | C₁₇H₁₄O₃ | - [1] [3] [4] |

| Molecular Weight | 266.29 g/mol | - [1] [2] |

| Solubility | Slightly soluble in DMSO and Methanol | - [1] [3] [2] |

| Appearance | White to almost white powder to crystal | - [3] [4] |

Methods for Determining pKa and Melting Point

For researchers needing to determine these properties, here are established experimental protocols.

Determining pKa

For compounds like this compound with limited water solubility, the pKa is often determined using co-solvent methods and spectroscopic techniques [5] [6] [7].

- UV-Vis Spectrophotometry: This is an ideal method for insoluble substances or when pKa values are very high or low [5] [6]. The general workflow involves:

- Sample Preparation: Dissolve the compound in a series of buffer solutions prepared in a water-co-solvent mixture (e.g., 20% w/w ethanol-water) [5] [7]. The ionic strength should be kept constant [7].

- Spectral Acquisition: Record the UV-Vis absorption spectra of the sample in each buffer solution across a range of pH values [5] [6].

- Data Analysis: Identify the analytical wavelength at which the greatest difference in absorbance between the protonated (acid) and deprotonated (base) species is observed [5]. The pKa is determined at the pH where the concentrations of both species are equal, often using the Henderson-Hasselbalch equation [5] [7].

- Potentiometric Titration: This is a high-precision standard method, but it requires the compound to be sufficiently soluble in aqueous buffers [6]. For sparingly soluble compounds, it can be performed in co-solvent mixtures, but the resulting pKa must be extrapolated to zero co-solvent concentration using methods like the Yasuda-Shedlovsky technique [6].

- Conductometry: This method measures the electrical conductivity of the solution at different concentrations to calculate the dissociation constant. It is particularly suited for acids with pKa values between 1.9 and 5.2, making it less applicable for this compound [6].

The relationship between these primary methods and their extensions for challenging molecules like this compound can be visualized as follows:

Experimental pathways for determining the pKa of poorly water-soluble compounds.

Determining Melting Point

The melting point is a key identity and purity test. The standard method involves using a capillary tube and a melting point apparatus [8].

- Sample Preparation:

- Pulverize a dry solid sample if granular.

- Pack the sample into a closed-end glass capillary tube to a height of 2-3 mm by tapping it down or dropping the tube through a long narrow tube [8].

- Measurement:

- Place the capillary tube in a melting point apparatus.

- Heat the sample at a medium rate until about 20°C below the expected melting point.

- Then, slow the heating rate to 1°C per 30 seconds to allow the system to reach thermal equilibrium [8].

- Observation and Recording:

- Record the first temperature when the first visible drop of liquid is observed (the onset of melting).

- Record the second temperature when the entire sample becomes a transparent liquid (the clear point). This range indicates the sample's purity [8].

Application in Preformulation and Drug Development

For drug development professionals, these physicochemical properties are critical in the preformulation phase.

- pKa Value: The pKa of 7.68 suggests that this compound exists in a pH-dependent equilibrium between its neutral and ionized forms within the physiological pH range. This significantly influences its solubility, permeability, and extent of protein binding, all of which are key determinants of a drug's absorption and bioavailability [5] [7].

- Melting Point: The sharp melting point range serves as a fingerprint for compound identity and is an indicator of crystalline purity, which is essential for ensuring batch-to-batch consistency in manufacturing [8].

References

- 1. This compound | 1477-19-6 [chemicalbook.com]

- 2. This compound CAS#: 1477-19-6 [chemicalbook.com]

- 3. This compound 1477-19-6 [tcichemicals.com]

- 4. This compound 1477-19-6 | TCI AMERICA [tcichemicals.com]

- 5. Determination of the pKa of hydroxy-benzophenones in ... [sciencedirect.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) [ecetoc.org]

- 7. Determination of the pKa of Benzophenones in Ethanol- ... [mdpi.com]

- 8. 6.1D: Step-by-Step Procedures for Melting Point ... [chem.libretexts.org]

Benzarone therapeutic function antihemorrhagic

Chemical and Therapeutic Profile of Benzarone

| Property | Description |

|---|---|

| CAS Number | 1477-19-6 [1] |

| Molecular Formula | C₁₇H₁₄O₃ [1] |

| Molecular Weight | 266.29 g/mol [1] |

| IUPAC Name | (2-Ethyl-3-benzofuranyl)(4-hydroxyphenyl)methanone [1] |

| Original Therapeutic Function | Antihemorrhagic; Treatment of vascular peripheral disorders [1] |

| Current Research Focus | Inhibitor of EYA tyrosine phosphatase (anticancer agent); Inhibitor of URAT1 (treatment of hyperuricemia) [1] [2] [3] |

| Key Hazard | Drug-induced hepatotoxicity, including reports of toxic and even fatal hepatitis [1] [4] |

Quantitative Pharmacological and Toxicological Data

| Parameter | Value / Finding | Context / Significance |

|---|---|---|

| EYA3 Tyrosine Phosphatase Inhibition (IC₅₀) | 17.5 μM [1] | Indicates potential as an anti-cancer and anti-angiogenic agent [1] [3]. |

| URAT1 Inhibition (IC₅₀) | 2.8 μM [1] | Mechanistic basis for its uricosuric effect; note that this is a property of its analog, Benzbromarone, and this compound is an active metabolite [1] [5]. |

| Mitochondrial Toxicity | Decreased mitochondrial membrane potential by 54% (at 20 μmol/L) in rat hepatocytes [4] | Proposed primary mechanism for observed clinical hepatotoxicity [4]. |

| In Vivo Anti-Tumor Efficacy | Reduced tumor growth in A-673 Ewing sarcoma mouse xenograft model (at 25 μg/g) [1] | Supports further development of derivatives for oncology [1] [2]. |

| Acute Toxicity (LD₅₀) | 200 mg/kg (intraperitoneal, mouse) [1] | -- |

Experimental Protocols for Key Assays

Below are summarized methodologies from key studies on this compound's mechanisms of action and toxicity.

EYA Tyrosine Phosphatase Activity Assay

This protocol is used to determine the inhibitory activity of this compound and its derivatives on EYA proteins [3].

- Enzyme Preparation: Purify recombinant EYA3 protein.

- Reaction Setup: Conduct assays using the colorimetric substrate p-nitrophenylphosphate (pNPP).

- Procedure: Incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) in a suitable buffer. Initiate the reaction by adding pNPP.

- Measurement: Monitor the dephosphorylation of pNPP, which produces a yellow-colored product, by measuring the absorption at 405-420 nm over time.

- Data Analysis: Calculate enzyme velocity and determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity) using non-linear regression analysis of the dose-response data.

In Vitro Assessment of Mitochondrial Toxicity

This set of experiments elucidates the mechanism of drug-induced hepatotoxicity, relevant for both this compound and its analog Benzbromarone [4].

- Test System: Isolated rat liver mitochondria or cultured hepatocytes.

- Key Assays:

- Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like JC-1 or Rhodamine 123 in isolated rat hepatocytes. A decrease in fluorescence indicates mitochondrial depolarization.

- Oxidative Phosphorylation: Measure oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode. Assess State 3 (ADP-stimulated) and State 4 (ADP-depleted) respiration to calculate the Respiratory Control Ratio (RCR), a key indicator of mitochondrial coupling.

- Beta-Oxidation Inhibition: Measure the oxidation of radiolabeled fatty acid substrates (e.g., [¹⁴C]-palmitate) in isolated mitochondria to assess effects on fatty acid metabolism.

- Outcome Measurement: Compare the effects of this compound to controls and other known mitochondrial toxins (e.g., Amiodarone).

In Vitro Angiogenesis and Cell Migration Assays

These cellular assays are used to evaluate the anti-angiogenic potential of EYA inhibitors like this compound [3].

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

- Tubulogenesis Assay:

- Plate HUVECs on a layer of polymerized Matrigel in the presence of the drug or vehicle control.

- After 24 hours, capture images and quantify the total tube length formed using image analysis software (e.g., NeuronJ plugin for ImageJ).

- Wound Healing / Migration Assay:

- Create a scratch ("wound") in a confluent monolayer of HUVECs.

- Incubate with the drug and capture images at 0, 12, and 24 hours.

- Quantify migration by counting the number of cells that moved into the cleared area.

Mechanisms of Action and Toxicity

The following diagram integrates this compound's primary molecular targets and downstream effects, linking both its therapeutic potential and toxicological profile based on current research.

> this compound's dual-pathway mechanism: EYA phosphatase inhibition drives anticancer research, while mitochondrial toxicity underpins its hepatotoxicity risk.

Research Derivatives and Future Directions

The hepatotoxicity of this compound and its structural analogs has spurred efforts to develop safer derivatives.

- DS-1-38: A this compound derivative developed specifically as an EYA antagonist for treating Sonic Hedgehog (SHH) medulloblastoma. It showed excellent brain penetrance and increased the lifespan in mouse models, presenting a promising avenue for pediatric brain cancer therapy [2].

- Ipso-Substitution Design: Research on Benzbromarone has explored moving the hydroxyl group to the meta-position to avoid metabolic activation while retaining URAT1 inhibition, resulting in derivatives with significantly reduced cytotoxicity in mouse hepatocytes [6].

References

- 1. 1477-19-6 | CAS DataBase [chemicalbook.com]

- 2. A this compound Derivative Inhibits EYA to Suppress Tumor ... [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Benzbromarone ... [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of this compound and benzbromarone-induced ... [pubmed.ncbi.nlm.nih.gov]

- 5. Benzbromarone in the treatment of gout [advancesinrheumatology.biomedcentral.com]

- 6. Synthesis of novel benzbromarone derivatives designed to ... [sciencedirect.com]

Comprehensive Technical Guide: Benzarone and Related Compounds as EYA Inhibitors

Introduction to EYA Proteins and Their Therapeutic Potential

The Eyes Absent (EYA) family of proteins (EYA1-4) represents a unique class of dual-function enzymes that play critical roles in both normal development and cancer progression. These proteins are unusual in that they function both as transcriptional co-activators and as tyrosine phosphatases, making them intriguing targets for therapeutic intervention. The EYA proteins are characterized by a conserved C-terminal Eya Domain (ED) that contains the phosphatase activity, which belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases. What distinguishes EYA phosphatases from classical protein tyrosine phosphatases (PTPs) is their use of an aspartate residue as the catalytic nucleophile rather than a cysteine residue, and their requirement for Mg²⁺ cofactor for enzymatic activity [1] [2].

The therapeutic relevance of EYA inhibitors stems from the documented overexpression of EYA proteins in multiple cancer types. EYA2 is overexpressed in breast and ovarian cancers, EYA4 in malignant peripheral nerve sheath tumors, and EYA1 and EYA3 have been implicated in leukemias and other malignancies [2] [3] [4]. The phosphatase activity of EYA proteins has been shown to promote DNA damage repair, cell motility, invasion, and angiogenesis, making them attractive targets for anti-cancer therapy. Additionally, EYA proteins interact with the SIX family of homeobox transcription factors, and this complex is critical for the transcriptional regulation of genes involved in tumor progression and metastasis [2] [3].

Benzarone and Benzbromarone Derivatives as EYA Inhibitors

Key Compounds and Their Quantitative Inhibition Data

This compound and benzbromarone were initially identified as allosteric inhibitors of EYA proteins through experimental screening approaches. These compounds, previously used as uricosuric agents for gout treatment, have been repurposed as EYA phosphatase inhibitors and serve as lead compounds for further optimization [1] [3]. Based on the this compound scaffold, researchers have developed a panel of 35 derivatives with enhanced inhibitory properties, with DS-1-38 emerging as a particularly promising compound showing excellent brain penetrance and in vivo efficacy against medulloblastoma [1].

Table 1: Quantitative Inhibition Data of Key EYA Inhibitors

| Compound | Molecular Target | IC₅₀/Inhibition | Cellular Assay Results | Therapeutic Evidence |

|---|---|---|---|---|

| Benzbromarone | EYA2, EYA3 | Potent inhibition of EYA3 tyrosine phosphatase activity [3] | Inhibited endothelial cell migration and tube formation; Anti-angiogenic effects in zebrafish [3] | Reduced viability in MLL-r leukemia; Increased survival in mouse models [4] |

| This compound | EYA2, EYA3 | Selective towards EYA vs. PTP1B [3] | Inhibited motility of mammary epithelial and endothelial cells [3] | |

| DS-1-38 | EYA1 | Designed this compound derivative [1] | Inhibited SHH-MB growth in vitro; Excellent brain penetrance [1] | Increased lifespan in SHH-medulloblastoma mice by >40% [1] |

| 6-OH-Benzbromarone | EYA3 | More potent than parent compound [5] | Most potent metabolite in migration and tubulogenesis assays [5] | |

| NCGC00249987 (9987) | EYA2 | IC₅₀ values ranging from 1.8 to 79 µM [6] | Inhibited migration, invadopodia formation, and invasion of lung cancer cells [2] | Chemical probe for studying Eya2 function [2] |

Structure-Activity Relationships

The structure-activity relationship (SAR) analysis of benzbromarone metabolites and derivatives reveals key insights into the structural requirements for EYA inhibition:

- The 6-hydroxy metabolite of benzbromarone demonstrates significantly enhanced potency compared to the parent compound in both enzymatic and cellular assays, including endothelial cell migration and tubulogenesis assays [5].

- In contrast, 5-hydroxy and 1'-hydroxy metabolites show reduced inhibition of EYA tyrosine phosphatase activity and are less effective in cellular assays [5].

- Longer substituents at the 2-position of the benzofuran ring improve EYA3 binding and inhibition but demonstrate reduced efficacy in cellular assays, likely due to increased non-specific protein binding and reduced bioavailability [5].

- The 1-(5-bromobenzofuran-2-yl)ethan-1-one scaffold serves as a key intermediate in the synthesis of DS-1-38 derivatives, with specific modifications enhancing both potency and blood-brain barrier penetration [1].

Experimental Protocols for EYA Inhibition Studies

Phosphatase Activity Assays

The assessment of EYA phosphatase activity and its inhibition typically employs multiple complementary approaches:

pNPP Hydrolysis Assay: The phosphatase activity is measured using p-nitrophenylphosphate (pNPP) as a substrate. The standard reaction mixture contains 100 mM TAB buffer (25 mM Tris, 50 mM acetic acid, 25 mM bis-Tris), 150 mM NaCl, 0.1 mM EDTA, and 1 mM DTT. The reaction is initiated by adding the EYA protein to the pNPP-containing buffer pre-incubated at 37°C. The reaction is stopped with NaOH, and the amount of hydrolysis product (pNP) is quantified by measuring absorption at 405 nm (ε = 1.78 × 10⁴ M⁻¹cm⁻¹) [7] [5].

Malachite Green Phosphate Detection: As an alternative method, phosphate release from specific phosphopeptide substrates (such as the C-terminal phosphopeptide of γ-H2AX) is measured using the malachite green assay, which is read at 650 nm [2] [3]. This approach provides higher sensitivity and substrate specificity compared to pNPP assays.

Kinetic Parameter Determination: Initial velocities are measured at various substrate concentrations and plotted as a function of substrate concentration. The data points are fitted to the Michaelis-Menten equation to determine kcat and Km values using appropriate software such as SigmaPlot [7].

Cellular Assays for EYA Inhibitor Activity

Endothelial Cell Migration Assay: HUVECs are seeded on 24-well plates and cultured to confluency. Monolayers are scratch-wounded using a pipette tip, washed with PBS, and incubated with EYA inhibitors or vehicle control. Migrated cells are counted at various time points using image analysis software such as ImageJ [5].

Tubulogenesis Assay: Growth factor-reduced Matrigel is added to 96-well plates and polymerized. HUVECs (10,000 cells/well) in complete medium with inhibitors or vehicle are added and incubated for 24 hours at 37°C. Tube formation is quantified by measuring tube length using the NeuronJ plugin for ImageJ [3] [5].

Aortic Ring Assay: Aortic ring explants from mice are cultured in a 3D collagen matrix with VEGF₁₆₅ and test inhibitors. After 10 days with medium changes every two days, explants are fixed, stained with Isolectin-B4, and imaged to quantify angiogenic sprouting [5].

Cell Viability Assays: For leukemia models, cells are treated with increasing concentrations of benzbromarone, and viability is assessed using colorimetric assays such as WST-8. IC₅₀ values are calculated from dose-response curves [4].

Therapeutic Applications and Evidence

Sonic Hedgehog Medulloblastoma (SHH-MB)

EYA1 is critically important for tumorigenesis and proliferation of SHH-medulloblastoma, with single-cell sequencing showing EYA1 expression in virtually every cancer cell [1]. The this compound derivative DS-1-38 has demonstrated exceptional promise in SHH-MB models:

- DS-1-38 functions as an EYA antagonist and opposes SHH signaling pathway activation

- It inhibits SHH-MB growth in vitro and shows excellent brain penetrance

- In genetically engineered mouse models predisposed to fatal SHH-MB, DS-1-38 treatment increased lifespan by over 40% [1]

Leukemia Models

Recent research has identified EYA family phosphatase activity as a therapeutic vulnerability in KMT2A-rearranged leukemia (MLL-r leukemia). Benzbromarone treatment:

- Selectively reduced viability in MLL-r and EYA-expressing MLL-nonrearranged leukemia cells

- Increased global RNA Pol II CTD Tyr1 phosphorylation, linking EYA inhibition to transcriptional dysregulation

- In vivo treatment significantly prolonged survival and reduced leukemia burden without overt toxicity

- Demonstrated synergy with menin-MLL inhibitors (VTP50469) and additive effects with DOT1L inhibitors (EPZ5676) [4]

Angiogenesis Inhibition

The EYA tyrosine phosphatase activity is pro-angiogenic, playing critical roles in endothelial cell migration and tube formation. EYA inhibition by benzbromarone and this compound:

- Attenuated tubulogenesis in Matrigel assays and sprouting angiogenesis in ex vivo aortic ring assays

- Demonstrated dose-dependent anti-angiogenic effects in zebrafish embryo models

- Inhibited endothelial cell migration without significantly affecting proliferation [3] [5]

Mechanism of Action and Signaling Pathways

The EYA inhibitors function through an allosteric inhibition mechanism, as revealed by structural studies of EYA2 in complex with NCGC00249987. The crystal structure shows that these compounds bind to an induced pocket distant from the active site, causing a conformational change in the active site that is unfavorable for Mg²⁺ binding, thereby inhibiting tyrosine phosphatase activity [2]. This allosteric mechanism explains the high specificity of these inhibitors for EYA proteins compared to other phosphatases.

EYA phosphatase signaling and inhibition mechanism. EYA integrates multiple cancer-promoting pathways through its phosphatase activity, which is allosterically inhibited by this compound/benzbromarone derivatives.

The signaling pathways affected by EYA inhibition include:

- DNA Damage Response Pathway: EYA dephosphorylates Tyr-142 of histone H2AX, directing cells toward DNA repair rather than apoptosis following damage [2] [3]

- Transcriptional Regulation: EYA proteins complex with SIX transcription factors to regulate gene expression programs involved in development and cancer progression [2]

- Cell Motility and Invasion: EYA phosphatase activity promotes invadopodia formation, migration, and invasion through mechanisms involving cytoskeletal regulation [2] [3]

- Angiogenic Signaling: EYA activity in endothelial cells facilitates migration and tube formation, critical steps in angiogenesis [3] [5]

Future Directions and Development Considerations

The development of EYA inhibitors faces several challenges and opportunities:

Hepatotoxicity Concerns: Benzbromarone was withdrawn from some markets due to hepatotoxicity, primarily attributed to the 6-hydroxy metabolite formation by CYP2C9. However, recent studies indicate that effective anti-cancer doses may be lower than those associated with hepatotoxicity, and proper monitoring can mitigate risks [4] [5].

Combination Therapies: EYA inhibitors show promising synergy with existing targeted therapies. In leukemia models, benzbromarone synergizes with menin-MLL inhibitors and shows additive effects with DOT1L inhibitors. In solid tumors, combination with DNA-damaging agents may enhance efficacy through impairment of DNA repair pathways [4].

Biomarker Development: EYA expression levels, particularly EYA1 and EYA3, show promise as predictive biomarkers for patient stratification. The inverse correlation between combined EYA1/EYA3 expression and benzbromarone IC₅₀ values supports their use in identifying likely responders [4].

Novel Derivatives: The development of DS-1-38 and optimization of this compound derivatives represent promising approaches to enhance potency, improve blood-brain barrier penetration, and reduce potential off-target effects [1].

References

- 1. A this compound derivative inhibits EYA to suppress tumor growth ... [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional analyses of an allosteric Eya2 ... [pmc.ncbi.nlm.nih.gov]

- 3. The EYA Tyrosine Phosphatase Activity Is Pro-Angiogenic and ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of EYA family tyrosine phosphatase activity reveals a ... [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Benzbromarone ... [journals.plos.org]

- 6. Identification of a Selective Small-Molecule Inhibitor Series ... [sciencedirect.com]

- 7. Structural and Functional Characterization of the 2H- ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Benzarone Biochemical Research Applications and Therapeutic Development

Introduction to Benzarone and Its Research Significance

This compound is a uric acid-lowering agent that has gained significant attention in biochemical research due to its potential repurposing as a therapeutic agent for various conditions, particularly in oncology and protein aggregation disorders. As a benzofuran derivative, this compound serves as a chemical scaffold for developing novel compounds with enhanced pharmacological properties and reduced toxicity profiles. Recent research has focused on leveraging this compound's unique mechanism of action as an allosteric inhibitor of Eyes Absent (EYA) phosphatase proteins, which play critical roles in developmental biology and tumorigenesis [1] [2]. The structural flexibility of the this compound core has enabled medicinal chemists to create numerous derivatives with improved target specificity, potency, and pharmacokinetic properties, making this compound an exciting platform for drug discovery initiatives.

The significance of this compound in current research extends beyond its original uricosuric applications, positioning it as a versatile chemical tool for investigating biological pathways and developing targeted therapies for conditions with high unmet medical needs. This technical guide comprehensively examines the current research applications of this compound and its derivatives, providing detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows to facilitate research in this emerging field.

This compound Derivatives and Research Applications

Recent research has yielded several promising this compound derivatives with diverse therapeutic applications, primarily in oncology and protein aggregation disorders. The following table summarizes the key derivatives and their research applications:

| Compound | Therapeutic Application | Molecular Target | Key Findings | Reference |

|---|---|---|---|---|

| DS-1-38 | SHH Medulloblastoma | EYA1 Phosphatase | Inhibited SHH-MB growth in vitro and in vivo; showed excellent brain penetrance; increased lifespan in mouse models by >40% | [1] [2] |

| Benziodarone Analogues | Transthyretin Amyloidosis | Transthyretin (TTR) | Enhanced potency for selective TTR binding in plasma compared to benziodarone; bioavailability comparable to tafamidis | [3] |

| Benzbromarone | Gout/Hyperuricemia | URAT1 Transporter | Potent uricosuric agent; associated with hepatotoxicity risk | [4] [5] |

Table 1: Key this compound Derivatives and Their Research Applications

Structural modifications to the this compound core have focused on optimizing target engagement, improving metabolic stability, and reducing hepatotoxicity risks. For EYA1-targeted compounds like DS-1-38, researchers maintained the benzofuran scaffold while introducing specific substitutions that enhance allosteric inhibition and blood-brain barrier penetration [2]. For transthyretin stabilizers, modifications at the 4-position of the benzofuran ring with halogens (chlorine, bromine, iodine) or alkyl groups (methyl, trifluoromethyl) significantly improved binding selectivity in human plasma [3]. These strategic modifications demonstrate how rational drug design applied to the this compound scaffold can yield specialized compounds with optimized therapeutic properties for distinct clinical applications.

Experimental Protocols and Methodologies

Compound Screening and Validation Protocols

The development of this compound derivatives involves a systematic approach to compound screening and validation:

Primary In Vitro Screening: Conduct phosphatase activity assays using recombinant EYA proteins (EYA1-EYA4). Prepare reaction buffers containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, and 1 mg/mL BSA. Incubate compounds with EYA proteins at varying concentrations (0.1-100 μM) for 30 minutes at room temperature before adding the substrate (e.g., p-nitrophenyl phosphate). Measure phosphatase activity by monitoring absorbance at 405 nm over 60 minutes [2].

Cellular Assays for SHH-MB: Culture SHH-MB cells (mouse and human models) in appropriate media supplemented with 10% FBS. Treat cells with this compound derivatives at concentrations ranging from 1-50 μM for 24-72 hours. Assess cell viability using MTT or CellTiter-Glo assays, and evaluate SHH pathway modulation through Western blot analysis of key pathway components (GLI1, PTCH1, SMO) [2].

Binding Affinity Measurements: For transthyretin-targeted compounds, perform competitive binding assays in human plasma using a fluorogenic probe (e.g., (E)-S-phenyl 3-(4-hydroxy-3,5-dimethylstyryl)benzothioate). Incubate compounds (0-20 μM) with human plasma containing 5 μM wild-type TTR for 4 hours at 37°C. Measure fluorescence intensity (excitation/emission: 380/510 nm) to determine binding potency and selectivity in biologically relevant conditions [3].

In Vivo Efficacy Testing Protocols

SHH-MB Mouse Models: Utilize genetically engineered SmoM2; Atoh1-Cre mice that develop spontaneous SHH-MB. Administer this compound derivatives (e.g., DS-1-38) via oral gavage or intraperitoneal injection at optimized dosages (typically 10-50 mg/kg daily) once tumors are detectable by MRI. Monitor tumor growth weekly using in vivo imaging, and record survival times to assess therapeutic efficacy [1] [2].

Pharmacokinetic Studies: Conduct brain penetrance assessments by administering compounds to mice (n=5-8 per group) and collecting plasma and brain tissue at multiple time points (0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Process tissues using protein precipitation with acetonitrile and analyze compound levels using LC-MS/MS with appropriate calibration standards. Calculate pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, and brain-to-plasma ratio [2].

TTR Stabilization In Vivo: Evaluate benziodarone analogues in rat pharmacokinetic models following oral administration (5 mg/kg). Collect plasma samples at predetermined time points and analyze compound concentrations using HPLC-UV or LC-MS/MS. Calculate oral bioavailability by comparing AUC values with intravenous administration [3].

Signaling Pathways and Experimental Workflows

SHH Medulloblastoma Pathway and EYA Inhibition

The diagram below illustrates the Sonic Hedgehog signaling pathway in medulloblastoma and the mechanism of this compound-derived EYA inhibitors:

Diagram 1: SHH Pathway and EYA Inhibition in Medulloblastoma. This diagram illustrates how this compound derivatives like DS-1-38 target EYA1 to suppress SHH-driven tumor growth.

The SHH pathway is constitutively activated in approximately 30% of medulloblastoma cases due to mutations in pathway components such as PTCH1, SUFU, or SMO [2]. In the normal pathway, SHH binding to PTCH1 relieves inhibition of SMO, leading to activation of GLI transcription factors and expression of genes promoting cell proliferation and tumor survival. EYA1 enhances this pathway through its phosphatase activity and transcriptional functions. This compound derivatives like DS-1-38 exert their therapeutic effect by allosterically inhibiting EYA1's phosphatase activity, thereby disrupting this signaling cascade and suppressing tumor growth without directly targeting SMO, which is prone to resistance mutations [1] [2].

Compound Screening and Validation Workflow

The following diagram outlines the comprehensive workflow for developing and validating this compound derivatives:

Diagram 2: this compound Derivative Development Workflow. This diagram outlines the multi-stage process from compound design to in vivo validation.

The development workflow for this compound derivatives begins with rational drug design based on the this compound scaffold, followed by chemical synthesis of candidate compounds [2]. Initial screening involves in vitro assays to assess target binding and inhibitory activity, with promising compounds advancing to cellular models to evaluate efficacy in disease-relevant contexts. Mechanism of action studies elucidate how compounds interact with their molecular targets, while in vivo testing in disease models provides critical data on pharmacokinetics, efficacy, and toxicity. Throughout this process, an iterative structure-activity relationship analysis informs further compound optimization to enhance potency and reduce off-target effects [1] [3] [2].

Safety Profiling and Hepatotoxicity Mechanisms

Although this compound derivatives show promising therapeutic potential, their development must address safety concerns, particularly regarding hepatotoxicity. The following table summarizes key safety findings:

| Compound | Toxicity Profile | Proposed Mechanism | Risk Mitigation Strategies |

|---|---|---|---|

| Benzbromarone | Idiosyncratic hepatotoxicity, elevated transaminases, rare liver failure | CYP-mediated bioactivation to reactive metabolites (ipso-substitution); mitochondrial dysfunction; oxidative stress | Structural modifications to block metabolic activation; dosage optimization; liver function monitoring |

| This compound | Lower hepatotoxicity risk compared to benzbromarone | Less extensive metabolism via problematic pathways | Maintain structural features that avoid CYP2C9-mediated metabolic activation |

| DS-1-38 | No significant hepatotoxicity reported in studies | Improved target specificity reduces off-target effects | Maintained this compound core with specific substitutions that steer metabolism to safer pathways |

Table 2: Safety Profiles and Hepatotoxicity Mechanisms of this compound Derivatives

Research has elucidated several mechanisms underlying this compound-related hepatotoxicity. Cytochrome P450-mediated bioactivation plays a central role, with CYP2C9 and CYP3A4 converting compounds like benzbromarone to reactive metabolites through ipso-substitution - a unique metabolic pathway where substituted phenols undergo debromination to form reactive catechol and hydroquinone species [4]. These metabolites can covalently bind to cellular macromolecules and generate reactive oxygen species through redox cycling. Additionally, benzbromarone disrupts mitochondrial function by impairing electron transport chain complexes and β-oxidation, leading to accumulation of mitochondrial superoxide and activation of the NRF2-mediated oxidative stress response [5]. This oxidative stress can deplete hepatic glutathione reserves and promote cell death through both apoptotic and necrotic pathways.

Conclusion and Future Research Directions

This compound and its derivatives represent a promising class of investigational compounds with potential applications in oncology and protein aggregation disorders. The structural versatility of the this compound scaffold enables rational design of compounds with tailored therapeutic properties, while its unique mechanism as an allosteric EYA inhibitor provides opportunities for targeting challenging disease pathways. Current research has yielded promising candidates like DS-1-38 for SHH medulloblastoma and optimized benziodarone analogues for transthyretin amyloidosis, demonstrating the broad utility of this chemical platform.

References

- 1. A this compound Derivative Inhibits EYA to Suppress Tumor ... [pubmed.ncbi.nlm.nih.gov]

- 2. A this compound derivative inhibits EYA to suppress tumor growth ... [pmc.ncbi.nlm.nih.gov]

- 3. Development of Benziodarone Analogues with Enhanced ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel Bioactivation Pathway of Benzbromarone Mediated ... [sciencedirect.com]

- 5. The uricosuric benzbromarone disturbs the mitochondrial ... [sciencedirect.com]

Chemical Profile & Characterization of Benzarone

For researchers, the fundamental chemical and safety data for Benzarone are summarized in the table below.

Table 1: Chemical and Safety Profile of this compound (CAS 1477-19-6)

| Property | Description |

|---|---|

| CAS Number | 1477-19-6 [1] |

| Molecular Formula | C17H14O3 [1] |

| Molecular Weight | 266.29 g/mol [1] |

| Melting Point | 124.3 °C [1] |

| IUPAC Name | (2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone [1] |

| Solubility | Slightly soluble in DMSO and Methanol [1] |

| pKa | 7.68 ± 0.15 (Predicted) [1] |

| Safety (GHS) | Suspected of damaging fertility or the unborn child (H361) [1] |

Detailed Synthesis Protocol

The following method, adapted from a manufacturing patent, outlines a multi-step synthesis for this compound and its derivatives [2].

Synthesis Objective: To prepare 2-ethyl-3-(4'-hydroxybenzoyl)benzofuran (this compound).

Required Materials:

- Precursors & Reagents: Salicylic aldehyde, Potassium hydroxide (KOH) in absolute ethanol, Chloroacetone, Hydrazine hydrate, 2-methoxybenzoyl chloride, Tin tetrachloride (SnCl4), Pyridine hydrochloride [2].

- Equipment: Round-bottom flasks, Reflux condenser, Heating mantle with oil bath, Separatory funnel, Vacuum filtration apparatus, Analytical equipment (TLC, NMR for characterization).

Step-by-Step Procedure:

Step 1: Synthesis of 2-Acetylbenzofuran

- Dissolve 1 mole of salicylic aldehyde in a solution of 1 mole of potassium hydroxide in absolute ethanol.

- Heat the mixture to boiling in a water bath until the potassium salt is fully dissolved.

- Gradually add 1 mole of chloroacetone to the solution.

- Attach a reflux condenser and boil the solution for 2 hours.

- Allow the mixture to cool. Potassium chloride will precipitate; remove it by filtration.

- Distill the filtrate to isolate 2-acetylbenzofuran. The expected boiling point is 135°C at 15 mm Hg [2].

Step 2: Reduction to 2-Ethylbenzofuran

- Reduce the 2-acetylbenzofuran obtained in Step 1 using hydrazine hydrate in an alkaline medium via the Huang-Minlon procedure.

- Isolate 2-ethylbenzofuran. The expected boiling point is 211-212°C [2].

Step 3: Condensation to form 2-Ethyl-3-(4-methoxybenzoyl)benzofuran

- Condense 2-ethylbenzofuran with 2-methoxybenzoyl chloride in the presence of tin tetrachloride (a Lewis acid catalyst).

- Isolate the product, 2-ethyl-3-(4-methoxybenzoyl)benzofuran. The expected boiling point is 226°C at 15 mm Hg [2].

Step 4: Demethylation to yield this compound

- Mix 1 part of the methoxy intermediate from Step 3 with 2 parts of pyridine hydrochloride.

- Heat the mixture in an oil bath at 210°C under a nitrogen (N2) atmosphere for 1 hour.

- Allow the reaction mixture to cool.

- Add 10 parts of 0.5 N hydrochloric acid to the cooled mixture.

- Extract the target compound by adding 20 parts of a 1% sodium hydroxide solution to the acidic mixture and separate the alkaline layer.

- Precipitate the final product by acidifying the alkaline layer with diluted hydrochloric acid.

- Collect the crude this compound by filtration and purify it by recrystallization from acetic acid. The expected melting point is 124.3°C [2].

This synthesis pathway is illustrated in the following workflow:

Synthesis Workflow for this compound

Experimental Protocols for Key Biological Assays

The biological activity of this compound and its derivatives is typically validated through specific assays. Key methodologies are detailed below.

Protocol 1: Evaluating Cytotoxicity Using Lactate Dehydrogenase (LDH) Release

This protocol measures cell membrane damage as an indicator of compound cytotoxicity [3].

- Cell Preparation: Isolate primary hepatocytes from mice. To enhance metabolic activity, pre-treat mice with dexamethasone (DEX) to induce cytochrome P450 (CYP) enzyme expression.

- Dosing: Expose the hepatocytes to the test compound (e.g., this compound or a derivative) at predefined concentrations (e.g., 1 µM and 5 µM). Include a vehicle control (e.g., 0.2% DMSO).

- Incubation: Incubate the cells for 16 hours.

- Measurement: After incubation, measure the activity of lactate dehydrogenase (LDH) released into the culture medium using a standard LDH assay kit.

- Data Analysis: Calculate the percentage of LDH release relative to positive controls (e.g., cells treated with Triton X-100 for 100% lysis) and vehicle controls. A significant increase in LDH release indicates cytotoxicity [3].

Protocol 2: Time-of-Addition Assay for Anti-HIV Mechanism Elucidation

This assay helps determine the stage in the viral life cycle at which an inhibitor acts [4].

- Cell and Virus Culture: Use TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene). Culture HIV-1 pseudoviruses.

- Compound Addition: Add the test compound (e.g., a 3-benzoylbenzofuran or pyrazole derivative) at different time points post-infection. For example, add the compound at time zero (co-treatment) or at various hours after viral entry.

- Incubation and Luciferase Readout: Allow a single cycle of infection to proceed (typically 48 hours). Lyse the cells and measure luciferase activity, which corresponds to the level of viral replication.

- Data Interpretation: Compare the reduction in luciferase activity across different time points. Inhibition when the compound is added early suggests an effect on viral entry or reverse transcription, while later inhibition may suggest effects on integration or protease function. This data can be corroborated with direct enzyme inhibition assays [4].

Research Applications & Structure-Activity Relationships

This compound is a versatile scaffold in drug discovery. The table below summarizes its primary research applications and the structural features that drive its activity.

Table 2: Research Applications and Structure-Activity Relationships of this compound

| Application / Target | Key Findings / Biological Activity | Structure-Activity Relationship (SAR) Insights |

|---|---|---|

| EYA Tyrosine Phosphatase Inhibition [1] [5] | Inhibition of EYA3 (IC₅₀ = 17.5 µM); anti-angiogenic effects; reduces proliferation & migration of HUVECs [1] [5]. | The (1-benzofuran-3-yl)(4-hydroxyphenyl) methanone scaffold is critical. Longer substituents at the 2-position of benzofuran increase EYA3 binding but may reduce cellular bioavailability due to non-specific protein binding [5]. |

| Uricosuric Activity (URAT1 Inhibition) [1] | Active metabolite of benzbromarone; inhibits human URAT1 (IC₅₀ = 2.8 µM), reducing urate reabsorption in the kidneys [1]. | The para-hydroxy group on the phenyl ring is essential for potent URAT1 inhibition. Moving this group to the meta-position can reduce metabolic activation-linked hepatotoxicity while retaining activity [6] [3]. |

| Anti-HIV Activity [4] | Identified as a non-nucleotide reverse transcriptase inhibitor (NNRTI); specific 3-benzoylbenzofuran derivatives show activity in pseudovirus models (IC₅₀ values in the low micromolar range) [4]. | The 3-benzoylbenzofuran core itself is often highly cytotoxic. Derivatization, particularly into pyrazole analogs, significantly reduces cytotoxicity while maintaining or improving anti-HIV potency against reverse transcriptase and protease [4]. |